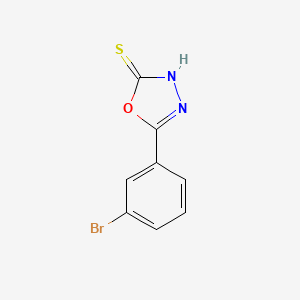

5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Science

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to modern chemical science. Their prevalence in nature is exemplified by their presence in essential biomolecules such as DNA, vitamins, and hormones. In medicinal chemistry, heterocyclic scaffolds are integral to the design and development of a vast array of therapeutic agents. The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including polarity, hydrogen bonding capacity, and specific spatial arrangements, which are crucial for molecular recognition and interaction with biological targets. This versatility allows chemists to fine-tune the pharmacological profiles of drug candidates, enhancing their efficacy and selectivity.

The 1,3,4-Oxadiazole (B1194373) Core as a Pivotal Pharmacophore and Versatile Building Block

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This particular arrangement of heteroatoms confers a high degree of aromaticity and thermal stability. In the realm of medicinal chemistry, the 1,3,4-oxadiazole nucleus is recognized as a privileged pharmacophore, meaning it is a molecular framework that is frequently found in biologically active compounds. Its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 1,3,4-oxadiazole moiety can also act as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties in drug design. Beyond its medicinal applications, this core is a versatile building block in the synthesis of various organic materials, including polymers and dyes.

Overview of Research Trajectories for 5-Substituted-1,3,4-oxadiazole-2-thiol Compounds

Within the broader family of 1,3,4-oxadiazole derivatives, those bearing a thiol group at the 2-position and a substituent at the 5-position represent a particularly well-explored class of compounds. Research into these 5-substituted-1,3,4-oxadiazole-2-thiols has generally focused on several key areas:

Synthesis: The most common synthetic route involves the cyclization of an appropriate acid hydrazide with carbon disulfide in a basic medium. jchemrev.com This method is valued for its simplicity and efficiency in generating the core oxadiazole-thiol structure.

Biological Evaluation: A significant body of research has been dedicated to exploring the diverse biological activities of these compounds. Studies have frequently reported their potential as antimicrobial agents against various bacterial and fungal strains. researchgate.net Furthermore, their efficacy as anticancer agents against different cancer cell lines has been a major focus of investigation. neliti.com Other reported activities include anti-inflammatory and analgesic effects. nih.gov

Structural Modification: The thiol group provides a reactive handle for further chemical modifications, allowing for the synthesis of a wide array of S-substituted derivatives. These modifications are often pursued to enhance biological activity or to modulate the compound's physicochemical properties.

The specific compound, 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol, fits within this promising class of molecules. While detailed research specifically on the 3-bromo isomer is not extensively documented in publicly available literature, its structural features suggest it would be a target of interest for similar synthetic and biological investigations. The presence of the bromophenyl group can influence the electronic properties and lipophilicity of the molecule, potentially impacting its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 88466-20-0 |

| IUPAC Name | 5-(3-bromophenyl)-1,3,4-oxadiazole-2(3H)-thione |

| Molecular Formula | C₈H₅BrN₂OS |

| Melting Point | 202-204 °C |

This data is compiled from available chemical supplier information. sigmaaldrich.com

It is important to note that 5-substituted-1,3,4-oxadiazole-2-thiols can exist in tautomeric forms, as either a thiol or a thione. The thione form, 5-(3-bromophenyl)-1,3,4-oxadiazole-2(3H)-thione, is often the predominant tautomer. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMCNMSXIKEYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355255 | |

| Record name | 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88466-20-0 | |

| Record name | 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Bromophenyl 1,3,4 Oxadiazole 2 Thiol and Its Derivatives

Classical and Contemporary Approaches to 1,3,4-Oxadiazole-2-thiol (B52307) Synthesis

The core structure of 5-substituted-1,3,4-oxadiazole-2-thiols is commonly synthesized through the cyclization of acylhydrazides with carbon disulfide. openmedicinalchemistryjournal.comnih.govnih.gov This method remains a cornerstone in the synthesis of these compounds and has been adapted and optimized over the years to improve yields and streamline the process. researchgate.netjaptronline.com

The most prevalent method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an appropriate acylhydrazide with carbon disulfide in an alcoholic alkaline solution. nih.govjchemrev.com This reaction is followed by acidification to yield the final product. nih.gov The starting material for 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol would be 3-bromobenzohydrazide. This foundational reaction is known for its good reproducibility, with yields often ranging from 65% to 88%. openmedicinalchemistryjournal.com

The general reaction scheme is as follows:

An acylhydrazide is treated with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent.

This leads to the formation of a dithiocarbazate salt intermediate.

Upon heating, this intermediate undergoes cyclization with the elimination of water to form the potassium salt of the 5-substituted-1,3,4-oxadiazole-2-thiol. stackexchange.com

The final step involves acidification of the reaction mixture to precipitate the desired thiol. nih.gov

It is important to note that the product can exist in two tautomeric forms: the thiol and the thione form. nih.govjchemrev.com The thione form is generally the more stable and predominant tautomer. nih.gov

The efficiency of the cyclization reaction is influenced by several factors, including the choice of solvent, base, and reaction temperature. Ethanolic potassium hydroxide is a commonly used reagent system for this transformation. stackexchange.com Optimization of these parameters is crucial for maximizing the yield of the desired 5-aryl-1,3,4-oxadiazole-2-thiol.

| Parameter | Condition | Effect on Yield |

| Solvent | Ethanol (B145695), Methanol | Alcoholic solvents facilitate the dissolution of reactants and the formation of the intermediate salt. |

| Base | Potassium Hydroxide (KOH) | A strong base is required to deprotonate the hydrazide and catalyze the reaction. |

| Temperature | Reflux | Heating is necessary to drive the cyclization and dehydration steps. |

| Reactant Ratio | Equimolar or slight excess of CS2 | Ensures complete conversion of the acylhydrazide. |

The use of alkaline conditions is fundamental to this synthetic route. nih.gov The base, typically potassium hydroxide, plays a dual role: it deprotonates the acylhydrazide, making it a more potent nucleophile to attack the carbon disulfide, and it facilitates the formation of the intermediate potassium dithiocarbazate salt. stackexchange.com This salt is soluble in the alcoholic medium, allowing the subsequent intramolecular cyclization to proceed efficiently upon heating. researchgate.net

The final acidification step is equally critical. nih.govnih.gov After the cyclization is complete, the reaction mixture contains the potassium salt of the 5-substituted-1,3,4-oxadiazole-2-thiol. The addition of a mineral acid, such as hydrochloric acid, protonates the thiolate salt, causing the precipitation of the final product, which can then be isolated by filtration. nih.gov

To improve efficiency and reduce reaction times and waste, one-pot synthetic strategies have been developed. researchgate.net These methods aim to combine multiple reaction steps into a single procedure without the need for isolating intermediates.

Phosphoryl chloride (POCl3) is a powerful dehydrating agent that can be used to promote the cyclization of various precursors to form the 1,3,4-oxadiazole (B1194373) ring. nih.govutar.edu.my While more commonly employed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carboxylic acid and an acylhydrazide, its application can be extended to variations of the synthesis of the target scaffold. nih.gov For instance, a one-pot reaction could involve the in-situ formation of the acylhydrazide followed by cyclization.

In a related context, the reaction of carboxylic acids with thiosemicarbazide (B42300) in the presence of a dehydrating agent like POCl3 can yield 2-amino-1,3,4-oxadiazole derivatives. nih.gov This highlights the versatility of POCl3 in facilitating the necessary dehydration and cyclization steps for forming the oxadiazole ring.

One-pot syntheses offer several advantages over traditional multi-step procedures:

Improved Atom Economy: These methods often reduce the amount of solvents and reagents used, making them more environmentally friendly.

Simplified Procedures: A streamlined workflow makes the synthesis more straightforward and easier to scale up.

Oxidative Cyclization Methods

Oxidative cyclization of N-acylhydrazones is a prominent method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This transformation involves the formation of the oxadiazole ring through an intramolecular cyclization coupled with an oxidation step, which can be facilitated by various reagents and conditions.

Molecular iodine has emerged as an efficient and metal-free catalyst for the oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles. rsc.orgjchemrev.com This method is valued for its operational simplicity and the use of a readily available and less toxic catalyst. The reaction typically proceeds by treating an N-acylhydrazone, derived from the condensation of an aldehyde with a hydrazide, with a catalytic amount of iodine in the presence of an oxidant.

The proposed mechanism for the iodine-mediated oxidative cyclization begins with the reaction of the N-acylhydrazone with iodine. This is followed by an intramolecular cyclization to form an intermediate, which then undergoes elimination to yield the 1,3,4-oxadiazole ring and hydrogen iodide. An oxidant is often required to regenerate the catalytic iodine species, making the process catalytic. The use of a base, such as potassium carbonate, can also be crucial for facilitating the cyclization and subsequent bond cleavage steps. jchemrev.com

Visible-light photocatalysis has been recognized as a powerful and green tool in modern organic synthesis, offering mild reaction conditions and high selectivity. nih.govrsc.orgsemanticscholar.org This approach can be applied to the oxidative cyclization of N-acylhydrazones to afford 1,3,4-oxadiazoles. These reactions can proceed without the need for harsh oxidants or high temperatures. nih.govrsc.org

In a typical photocatalytic process, a photocatalyst, upon absorption of visible light, initiates an electron transfer process. In the context of oxadiazole synthesis from acylhydrazones, this can lead to the formation of a radical cation intermediate from the acylhydrazone. Subsequent intramolecular cyclization and oxidation, often involving molecular oxygen as a green oxidant, lead to the formation of the desired 1,3,4-oxadiazole. nih.govrsc.org Some photocatalytic systems for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been developed that are catalyst-free, relying on the photo-reactivity of the acylhydrazone itself. nih.govrsc.orgsemanticscholar.org

Functionalization and Derivatization Strategies via the Thiol Group

The thiol group at the 2-position of the this compound scaffold is a versatile handle for a variety of functionalization and derivatization reactions. Its nucleophilic nature allows for facile reaction with a range of electrophiles, leading to a diverse library of derivatives with modified physicochemical and biological properties.

S-alkylation is a common and straightforward method for the derivatization of this compound. This reaction involves the formation of a new carbon-sulfur bond by reacting the thiol with an alkylating agent, typically in the presence of a base.

A wide array of alkyl halides, such as alkyl iodides, bromides, and chlorides, serve as effective electrophiles for the S-alkylation of 5-aryl-1,3,4-oxadiazole-2-thiols. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated in situ by the deprotonation of the thiol group with a base, attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. Other electrophiles, such as benzyl (B1604629) halides and substituted phenacyl halides, can also be employed to introduce different functionalities. For instance, the S-alkylation of a related 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole-2-thiol has been successfully achieved with various alkyl halides.

Table 1: Examples of S-Alkylation of a Bromophenyl-Substituted 1,3,4-Oxadiazole-2-thiol Derivative with Various Alkyl Halides Data extracted from a study on a related compound, 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(substituted thio)-1,3,4-oxadiazole.

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | Benzyl chloride | 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(benzylthio)-1,3,4-oxadiazole | 72 |

| 2 | Ethyl bromoacetate | Ethyl 2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetate | 73 |

| 3 | 2-Chloro-N-(p-tolyl)acetamide | 2-((5-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide | 69 |

| 4 | 2-Chloro-N-(4-chlorophenyl)acetamide | 2-((5-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | 70 |

The outcome of the S-alkylation reaction, including selectivity and yield, is significantly influenced by the choice of reaction conditions. Key parameters include the nature of the base, the solvent, the reaction temperature, and the duration of the reaction.

Base: The choice of base is critical for the deprotonation of the thiol group to form the more nucleophilic thiolate anion. Common bases used for this transformation include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), as well as organic bases such as triethylamine (B128534) (Et₃N). The strength of the base can influence the reaction rate and, in some cases, the regioselectivity of the alkylation, particularly in molecules with multiple potential nucleophilic sites.

Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the nucleophile and electrophile. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are commonly employed for S-alkylation reactions as they can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. The polarity of the solvent can affect the reaction rate, with more polar solvents generally leading to faster reactions.

Temperature and Reaction Time: The reaction temperature and duration are also important parameters to optimize for achieving high yields and minimizing side reactions. Many S-alkylation reactions of 1,3,4-oxadiazole-2-thiols can be carried out at room temperature, while others may require heating to proceed at a reasonable rate. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.

Table 2: Influence of Reaction Conditions on the Yield of S-Alkylation of 5-Aryl-1,3,4-oxadiazole-2-thiols This table presents generalized findings from studies on various 5-aryl-1,3,4-oxadiazole-2-thiols.

| Base | Solvent | Temperature | Typical Yield Range (%) |

| K₂CO₃ | Acetone | Reflux | 70-90 |

| NaH | DMF | Room Temperature | 80-95 |

| Et₃N | Ethanol | Room Temperature | 60-85 |

| KOH | Ethanol | Room Temperature | 65-80 |

N-Alkylation and N-Derivatization at the Oxadiazole Ring

The 1,3,4-oxadiazole-2-thiol ring system is a versatile scaffold that allows for derivatization at multiple sites. The presence of a proton on the ring nitrogen atom facilitates various N-alkylation and N-derivatization reactions. These modifications are crucial for creating a diverse library of compounds based on the parent structure. The thiol-thione tautomerism inherent in this heterocyclic system means that the proton can reside on either a nitrogen or sulfur atom, influencing the course of substitution reactions. nih.govjchemrev.com While S-alkylation is common, N-alkylation and derivatization provide access to a different class of compounds with distinct structural features.

Mannich Base Formation Strategies

A significant N-derivatization strategy for 5-substituted-1,3,4-oxadiazole-2-thiones is the Mannich reaction. nih.govnih.gov This reaction introduces an aminomethyl group onto the N-3 position of the oxadiazole ring, yielding N-Mannich bases. The general synthetic route involves the reaction of the parent oxadiazole-2-thione with formaldehyde (B43269) and a primary or secondary amine. nih.govmdpi.com

The reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and various primary aromatic amines or 1-substituted piperazines in ethanol at room temperature has been shown to produce the corresponding N-Mannich bases in good yields. nih.govnih.gov This methodology is directly applicable to this compound. The thione tautomer acts as the active nucleophile, attacking the electrophilic carbon of the iminium ion formed in situ from formaldehyde and the amine. researchgate.netresearchgate.net

Table 1: Examples of Amine Components for Mannich Base Synthesis

| Amine Type | Specific Examples |

|---|---|

| Primary Aromatic Amines | Aniline, Substituted Anilines |

| Secondary Aliphatic Amines | Dipropylamine |

This reaction is valued for its operational simplicity and the ability to introduce a wide range of substituents by varying the amine component, thereby creating diverse chemical entities. researchgate.net

Regioselectivity in Alkylation of Thiol-Thione Tautomers

The this compound molecule exists as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. nih.govjchemrev.com This tautomerism is a critical factor governing the regioselectivity of alkylation reactions, as the molecule possesses two primary nucleophilic centers: the exocyclic sulfur atom and the ring nitrogen atoms (specifically N-3). researchgate.net

The outcome of an alkylation reaction—whether it occurs on the sulfur (S-alkylation) or nitrogen (N-alkylation)—is influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile. researchgate.net

S-Alkylation: Typically, reaction with an electrophile like an alkyl halide (e.g., ethyl chloroacetate) in the presence of a base such as sodium ethoxide leads to the formation of S-alkylated derivatives. researchgate.netresearchhub.com In this case, the sulfur atom acts as the predominant nucleophile.

N-Alkylation/Derivatization: As discussed in the Mannich reaction, aminomethylation occurs specifically at the N-3 position. nih.govresearchgate.net This indicates that under the conditions of the Mannich reaction (formaldehyde and an amine), the nitrogen atom of the thione tautomer is the reactive nucleophile.

The regioselectivity can be explained by considering the hard and soft acid-base (HSAB) principle. The sulfur atom is a soft nucleophile and preferentially reacts with soft electrophiles like alkyl halides. The nitrogen atom is a harder nucleophile and reacts readily with hard electrophiles, such as the iminium cation intermediate in the Mannich reaction. The choice of reaction conditions allows for the selective synthesis of either the S- or N-substituted isomer.

Strategic Incorporation of the 3-Bromophenyl Moiety in Synthetic Design

The placement of a bromine atom at the meta-position of the phenyl ring attached to the 1,3,4-oxadiazole core is a deliberate and strategic choice in synthetic design. The 3-bromophenyl group is not merely a passive substituent; it serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. mdpi.com

One of the most powerful applications of the bromo-substituent is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the formation of new carbon-carbon bonds, enabling the connection of the 5-(3-bromophenyl)-1,3,4-oxadiazole core to other aryl or vinyl groups.

A key strategy involves using 2-(3-bromophenyl)-1,3,4-oxadiazole (B181924) derivatives as precursors for organoboron compounds. mdpi.com The synthetic sequence can involve a metal-halogen exchange reaction. For instance, the bromo-derivative can be treated with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) followed by quenching with an electrophilic boron source, such as triisopropyl borate (B1201080) (B(O-i-Pr)₃). mdpi.com Subsequent acidic hydrolysis yields the corresponding boronic acid derivative. This transforms the bromo-substituted compound into a versatile building block for Suzuki coupling reactions.

Table 2: Strategic Transformations of the 3-Bromophenyl Moiety

| Reaction Type | Reagents | Product Type | Subsequent Application |

|---|---|---|---|

| Metal-Halogen Exchange | n-BuLi, Triisopropyl borate, THF | Phenylboronic acid derivative | Suzuki-Miyaura Cross-Coupling |

This strategic placement of the bromine atom provides a convergent approach to synthesizing complex molecules, where the 1,3,4-oxadiazole core and its coupling partner can be synthesized separately and then joined in a late-stage modification step.

Biological Activity Research Profiles

Research into Antimicrobial Potential

The 1,3,4-oxadiazole-2-thiol (B52307) moiety is a recognized pharmacophore that contributes to the antimicrobial activity of various compounds. Research into 5-aryl-1,3,4-oxadiazole-2-thiol derivatives has revealed a broad spectrum of activity against various microbial pathogens. The presence of a halogen atom, such as bromine, on the phenyl ring is often associated with enhanced biological activity.

Investigation against Bacterial Strains

While specific studies on 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol are limited, the antibacterial potential of this class of compounds has been evaluated against several medically important bacterial strains.

Research on closely related 5-aryl-1,3,4-oxadiazole-2-thiol derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, studies on various S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) have shown significant antibacterial potential against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).

A study on 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, an isomer of the subject compound, showed stronger activity against E. coli and S. pneumoniae compared to ampicillin (B1664943) and was over 100 times more active against P. aeruginosa. mdpi.comnih.gov N-Mannich base derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have also demonstrated a broad spectrum of activity, affecting S. aureus, B. subtilis, P. aeruginosa, and E. coli. mdpi.comnih.gov

| Bacterial Strain | Activity Comparison |

|---|---|

| Escherichia coli | Stronger than Ampicillin |

| Streptococcus pneumoniae | Stronger than Ampicillin |

| Pseudomonas aeruginosa | Over 100 times stronger than Ampicillin |

Data derived from studies on a structural isomer. mdpi.comnih.gov

In the broader context of 1,3,4-oxadiazole (B1194373) derivatives, numerous studies have benchmarked their antibacterial efficacy against established antibiotics. For example, certain aryl-1,3,4-oxadiazole derivatives have shown activity stronger than the reference drug ampicillin against P. aeruginosa and S. aureus strains. mdpi.com Similarly, some hybrid fluoroquinolone-piperazine-1,3,4-oxadiazole compounds have demonstrated good-to-excellent activity when compared to ampicillin and gentamicin. mdpi.com The antibacterial activity of some 5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives was found to be notably more significant than the standard drug Ceftizoxime. auctoresonline.org

Currently, there is a lack of specific research data on the efficacy of this compound against plant bacterial pathogens in the reviewed literature.

Exploration of Antifungal Activities

The antifungal potential of 5-substituted 1,3,4-oxadiazole-2-thiols has been a subject of investigation. asianpubs.org One study on a series of these compounds demonstrated that their antifungal activity varied depending on the substituent on the phenyl ring and the fungal strain being tested. asianpubs.org For instance, some derivatives showed significant activity against Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.org

A closely related compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, exhibited better antifungal activity against A. fumigatus than the standard drug terbinafine. mdpi.comnih.gov Furthermore, other 1,3,4-oxadiazole derivatives have shown promising activity against various Candida species, including Candida albicans. mdpi.comfrontiersin.org

Research on Antimycobacterial Properties

The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents. The 1,3,4-oxadiazole scaffold is a key pharmacophore in many compounds with antimycobacterial activity. nih.gov Studies on novel 5-aryl-2-thio-1,3,4-oxadiazoles have reported their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net

Research into S-substituted 1,3,4-oxadiazole-2-thiol derivatives has identified compounds with potent activity against M. tuberculosis. mdpi.com Some of these derivatives have shown significantly stronger effects than the first-line anti-TB drug isoniazid. mdpi.com Additionally, certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have been tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra, with some compounds showing notable activity. msptm.org

Research into Anticancer and Cytotoxic Effects

Studies on 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol have demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism of action for this related compound has been suggested to involve the induction of apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver Cancer) | 35.58 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 4.56 | Cytotoxicity |

| HCT-116 (Colon Cancer) | 5.23 | Cytotoxicity |

Data for the structural isomer 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol.

Other 1,3,4-thiadiazole (B1197879) derivatives, which are structurally similar to oxadiazoles, have also shown the ability to inhibit the proliferation of various cancer cells, including breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC-3), and colon cancer (HT-29) cell lines. nih.gov

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., MCF-7, HCT-116, HT-29, HepG2)

While direct cytotoxic data for this compound against the specified cancer cell lines is not extensively detailed in the reviewed literature, the broader class of 1,3,4-oxadiazole derivatives has shown significant antiproliferative activity. For instance, a series of 1,2,3-triazole-incorporated thymol-1,3,4-oxadiazole derivatives were tested against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines, with some compounds showing IC₅₀ values superior to the standard drug 5-Fluorouracil. nih.gov Another study reported that novel naproxen-based 1,3,4-oxadiazole derivatives exhibited potent activity against MCF-7 and HepG2 cancer cells. researchgate.net Specifically, certain derivatives showed equipotency to doxorubicin (B1662922) against the HepG2 cell line. researchgate.net

The table below summarizes the cytotoxic activity of some representative 1,3,4-oxadiazole derivatives against various cancer cell lines, illustrating the general potential of this class of compounds.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |

|---|---|---|---|---|

| Thymol-1,3,4-oxadiazole derivative (5c) | MCF-7 | 1.1 | Doxorubicin | 1.2 |

| Thymol-1,3,4-oxadiazole derivative (5c) | HCT-116 | 2.6 | Doxorubicin | 2.5 |

| Thymol-1,3,4-oxadiazole derivative (5c) | HepG2 | 1.4 | Doxorubicin | 1.8 |

| Naproxen-based 1,3,4-oxadiazole derivative | MCF-7 | 1.41 | Doxorubicin | - |

| Naproxen-based 1,3,4-oxadiazole derivative | HepG2 | 1.62 | Doxorubicin | - |

| Naproxen-based 1,3,4-oxadiazole derivative | HCT-116 | 2.11 | Doxorubicin | - |

Identification of Molecular Targets in Cancer Cell Proliferation

The anticancer activity of 1,3,4-oxadiazole derivatives is linked to several molecular mechanisms. bohrium.com The structure of this compound, particularly the thiol group, may allow it to form covalent bonds with cysteine residues in proteins, thereby altering their function. Furthermore, the oxadiazole ring can engage in π-π stacking interactions with aromatic amino acids, which can influence protein structure and activity.

Research on related compounds has identified several specific molecular targets. For example, some 1,3,4-oxadiazole derivatives have been reported to act as inhibitors of thymidylate synthase, an important enzyme in DNA synthesis, making it a key target in cancer therapy. bohrium.commdpi.com Others have been found to inhibit kinases, such as VEGFR-2, which are crucial for angiogenesis in tumors. mdpi.com The antiproliferative actions of this class of compounds are often linked to the inhibition of growth factors, enzymes, and kinases. mdpi.com For example, certain naproxen-based 1,3,4-oxadiazole derivatives have been found to competitively inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). researchgate.net

Research into Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore for anti-inflammatory activity. nih.govijpsnonline.com Numerous studies have synthesized and evaluated various 2,5-disubstituted-1,3,4-oxadiazoles, demonstrating their potential to mitigate inflammation. ijpsnonline.comchula.ac.th The replacement of a free carboxylic group, common in many nonsteroidal anti-inflammatory drugs (NSAIDs), with a 1,3,4-oxadiazole-2-thione moiety has been shown to reduce gastrointestinal toxicity while potentially increasing affinity for the COX-2 isoenzyme. mdpi.com

Modulation of Inflammatory Markers

The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are often attributed to their ability to modulate key inflammatory markers. nih.gov A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (B1171923) during inflammation. nih.govnih.gov Studies on various 1,3,4-oxadiazole derivatives have shown potent and selective inhibition of COX-2. nih.govnih.gov

In addition to COX-2, these compounds can affect other inflammatory mediators. Research using lipopolysaccharide (LPS)-activated macrophage cell lines has demonstrated that certain 1,3,4-oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov They have also been shown to suppress the generation of oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS). nih.gov The ability to target both the COX-2 pathway and oxidative stress is considered an effective strategy for controlling inflammation. nih.gov

Research into Enzyme Inhibition Activities

The structural features of this compound make it a candidate for interaction with various enzymes. The thiol group can interact with metallic ions in enzyme active sites, and the heterocyclic ring system can form various non-covalent bonds.

α-Amylase and α-Glucosidase Inhibition Research

Inhibitors of α-amylase and α-glucosidase are important for managing postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov The 1,3,4-oxadiazole scaffold has been explored for its potential to inhibit these carbohydrate-hydrolyzing enzymes. journalgrid.commdpi.com

One study investigated a series of 2-thione-1,3,4-oxadiazole derivatives for their α-amylase inhibitory activity. A closely related derivative, 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-ol (compound 5d), was synthesized and evaluated. nih.gov While other derivatives in the series showed stronger inhibition, this finding confirms that compounds with the 5-(3-bromophenyl)-1,3,4-oxadiazole core are active against this enzyme. nih.gov For α-glucosidase, various quinoline-1,3,4-oxadiazole conjugates have demonstrated potent inhibitory activity, in some cases superior to the standard drug acarbose. mdpi.comnih.gov

The table below shows the α-amylase inhibitory activity for a derivative of the target compound and other related oxadiazoles.

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Standard | IC₅₀ (µg/mL) of Standard |

|---|---|---|---|---|

| 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-ol (5d) | α-Amylase | 89.77 ± 0.91 | Acarbose | 12.20 ± 0.78 |

| Related Oxadiazole Derivative (5a) | α-Amylase | 60.02 ± 0.08 | Acarbose | 12.20 ± 0.78 |

| Related Oxadiazole Derivative (5g) | α-Amylase | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 |

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism Studies

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid metabolism and inflammation. mdpi.com While modulation of PPARα is a strategy for developing anticancer therapies, and some 1,2,4-oxadiazole (B8745197) derivatives have been identified as PPARα agonists, there is currently no available research in the reviewed literature specifically linking this compound to PPARα agonism. nih.gov

Topoisomerase, Telomerase, and Thymidylate Synthase Inhibition Research

The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the design of anticancer agents, with research indicating its potential to inhibit enzymes crucial for cancer cell proliferation, such as topoisomerases, telomerase, and thymidylate synthase.

While direct studies on the topoisomerase inhibitory activity of this compound are not extensively documented, the broader class of 1,3,4-oxadiazole derivatives has been investigated for this property. The core structure is thought to interact with the DNA-enzyme complex, thereby disrupting the DNA replication process in cancer cells.

In the realm of telomerase inhibition, a study on 2-phenyl-4H-chromone derivatives incorporating an N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl) moiety has demonstrated significant inhibitory activity. Telomerase is an enzyme vital for maintaining telomere length in cancer cells, and its inhibition can lead to cellular senescence and apoptosis. The aforementioned study highlights the potential of the 3-bromophenyl substituted oxadiazole scaffold in the development of novel telomerase inhibitors.

Furthermore, 1,3,4-oxadiazole derivatives have been explored as inhibitors of thymidylate synthase, an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. By inhibiting this enzyme, these compounds can disrupt DNA replication and repair, leading to cell death in rapidly dividing cancer cells. Research in this area suggests that the 1,3,4-oxadiazole ring can act as a bioisostere for other heterocyclic systems known to inhibit thymidylate synthase.

Histone Deacetylase (HDAC) Inhibition Research

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer, making them an attractive target for drug discovery. The 1,3,4-oxadiazole scaffold has emerged as a promising zinc-binding group in the design of HDAC inhibitors.

Research into difluoromethyl-1,3,4-oxadiazoles has shown them to be selective inhibitors of HDAC6. While this research does not specify the 3-bromophenyl substitution, it underscores the potential of the oxadiazole ring to interact with the zinc ion in the active site of HDAC enzymes. Additionally, studies on 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids, close structural analogs of the corresponding oxadiazoles, have demonstrated potent HDAC inhibition. These findings suggest that the 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) scaffold, including the 3-bromo substituted variant, warrants further investigation as a potential platform for the development of novel HDAC inhibitors.

Kinase Inhibition Research (e.g., Protein Kinase, EGFR, CDK2)

Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. The 1,3,4-oxadiazole moiety has been incorporated into various kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Several studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives as EGFR inhibitors. For instance, a series of quinoline-1,3,4-oxadiazole hybrids, including a derivative with a 2-(4-bromophenyl) moiety, demonstrated significant EGFR tyrosine kinase (EGFR-TK) inhibitory activity. Although this represents a different isomer and a more complex structure, it points to the potential of brominated phenyl-oxadiazole scaffolds in targeting EGFR.

In the context of CDK inhibition, nortopsentin analogs containing a 1,3,4-oxadiazole core have been shown to inhibit CDK1, a key regulator of the cell cycle. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. While specific data on the this compound is not available, the general activity of related structures suggests this is a promising area for future research.

Table 1: Kinase Inhibition Research on Related 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Kinase | Key Findings |

|---|---|---|

| Quinoline-1,3,4-oxadiazole hybrids (with 4-bromophenyl moiety) | EGFR-TK | Significant inhibitory activity observed. |

Research into Antiparasitic Potential

The 1,3,4-oxadiazole scaffold is a recurring motif in compounds with demonstrated antiparasitic activity. These derivatives have been investigated for their efficacy against a range of parasites, including those responsible for diseases such as leishmaniasis, trypanosomiasis, and malaria. The mechanism of action is often attributed to the inhibition of essential parasitic enzymes or disruption of other vital cellular processes. While specific studies focusing on this compound are limited, the broader class of 5-aryl-1,3,4-oxadiazole-2-thiols has shown promise in this area. The lipophilic nature of the bromophenyl group could potentially enhance the permeability of the compound across parasitic cell membranes, contributing to its antiparasitic effects.

Research into Antidiabetic Activity

The search for novel and effective antidiabetic agents has led to the exploration of various heterocyclic compounds, including those containing the 1,3,4-oxadiazole ring. Research has shown that certain 1,3,4-oxadiazole derivatives exhibit hypoglycemic effects through various mechanisms, such as the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.

Studies on structurally related compounds provide insights into the potential antidiabetic activity of this compound. For example, 5-Benzyl-1,3,4-oxadiazole-2-thiol has been reported to possess antidiabetic properties. Furthermore, a series of novel thiazolidinedione-1,3,4-oxadiazole hybrids, including a derivative with a 4-bromophenyl substitution, has been synthesized and evaluated for its antidiabetic potential. researchgate.net These findings suggest that the bromophenyl-1,3,4-oxadiazole-2-thiol scaffold could be a valuable template for the design of new antidiabetic agents.

Table 2: Antidiabetic Activity of Related 1,3,4-Oxadiazole Derivatives

| Compound/Derivative Class | Proposed Mechanism/Activity |

|---|---|

| 5-Benzyl-1,3,4-oxadiazole-2-thiol | Reported antidiabetic properties. |

Research into Plant Growth Regulating Effects

In addition to their applications in medicine, 1,3,4-oxadiazole derivatives have also been investigated for their effects on plant growth. Certain compounds within this class have been shown to exhibit herbicidal and plant growth regulatory activities. researchgate.net The mode of action can vary, but may involve the inhibition of key enzymes in plant metabolic pathways or interference with hormonal signaling. While specific research on the plant growth regulating effects of this compound is not widely available, the known bioactivity of the 1,3,4-oxadiazole core suggests that it could be a candidate for further investigation in the field of agrochemicals.

Mechanistic Insights into Biological Actions

Molecular Interaction Mechanisms of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol

The interaction of this compound with biological macromolecules is governed by a combination of covalent and non-covalent forces. These interactions are crucial for the modulation of protein function and the initiation of downstream cellular responses.

Covalent Binding to Cysteine Residues in Proteins

A key feature of the reactivity of this compound is the ability of its thiol group to form covalent bonds with the cysteine residues of proteins. Cysteine, with its nucleophilic thiol side chain, is a common target for electrophilic compounds. The thiol group of the oxadiazole derivative can engage in disulfide exchange reactions or other covalent modifications with cysteine residues within the active or allosteric sites of enzymes and other proteins. This irreversible binding can lead to the inhibition of enzyme activity or the disruption of protein function, thereby altering cellular signaling pathways.

π-π Stacking Interactions with Aromatic Amino Acids

The aromatic nature of both the 3-bromophenyl ring and the 1,3,4-oxadiazole (B1194373) core allows for the formation of π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov These non-covalent interactions, where the planar ring systems stack on top of each other, contribute to the binding affinity and specificity of the compound for its target proteins. The stability of these interactions is influenced by the electronic properties of the interacting rings and their relative orientation.

Hydrogen Bonding Interactions with Target Proteins

The 1,3,4-oxadiazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the exocyclic thiol group can act as a hydrogen bond donor. This dual capability allows this compound to form hydrogen bonds with various functional groups present in the amino acid residues of proteins, such as the backbone amide groups or the side chains of polar amino acids. nih.govrsc.org These directional interactions are fundamental in determining the specific orientation of the molecule within a protein's binding pocket, thereby contributing to its biological activity. In some instances, resonance-assisted hydrogen bonding may further stabilize these interactions. rsc.org

Induction of Apoptosis via Mitochondrial Pathways

Several studies on substituted 1,3,4-oxadiazole derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. arabjchem.orgarabjchem.org The mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Pro-apoptotic members of this family, such as Bax, are upregulated, while anti-apoptotic members, like Bcl-2, are downregulated. arabjchem.org This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to the dismantling of the cell. arabjchem.org The tumor suppressor protein p53 is also often implicated in the initiation of this apoptotic cascade. arabjchem.orgarabjchem.org

Role in Reactive Oxygen Species (ROS) Generation and Cell Cycle Arrest

In addition to inducing apoptosis, some 1,3,4-oxadiazole derivatives have been shown to exert their cytotoxic effects through the generation of reactive oxygen species (ROS) and the induction of cell cycle arrest. An increase in intracellular ROS levels can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, which can trigger apoptotic cell death.

Furthermore, these compounds can interfere with the cell cycle progression, leading to an accumulation of cells in a specific phase, often the G0/G1 phase. This cell cycle arrest prevents the proliferation of cancer cells and can also be a prelude to apoptosis.

To illustrate the potential cytotoxic effects of this class of compounds, the following table shows the IC50 values for the related compound 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

| HepG2 | 35.58 | Induction of apoptosis |

| MCF-7 | 4.56 | Cytotoxicity |

| HCT-116 | 5.23 | Cytotoxicity |

Data for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Influence of Bromine Atom on Electronic Properties and Reactivity

The presence and position of the bromine atom on the phenyl ring significantly influence the electronic properties and reactivity of this compound. Bromine is an electron-withdrawing group due to its electronegativity, which can decrease the electron density of the aromatic ring. However, it can also act as a weak electron-donating group through resonance.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variations on Biological Activities

The therapeutic potential of the 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol scaffold can be modulated by strategic chemical modifications. The nature and position of substituents on the phenyl ring, modifications of the thiol group, and the hybridization with other heterocyclic systems are key areas of investigation to enhance biological activities.

Effects of Bromophenyl Group Position and Electron-Withdrawing Nature

The presence of a halogen atom, such as bromine, on the phenyl ring of 1,3,4-oxadiazole (B1194373) derivatives is a significant determinant of their biological activity. The electron-withdrawing nature of bromine can influence the electronic environment of the entire molecule, which in turn can affect its binding affinity to receptors or enzymes. The position of the bromo substituent on the phenyl ring—be it ortho, meta, or para—can also lead to variations in activity, likely due to steric and electronic differences that affect how the molecule fits into a biological target.

While direct comparative studies on the positional isomers of bromophenyl-1,3,4-oxadiazole-2-thiol are not extensively detailed in the available literature, a quantitative structure-activity relationship (QSAR) study on a related series of oaji.netmdpi.comnih.govoxadiazoles highlighted that the mode of action of 3-substituted- oaji.netmdpi.comnih.govoxadiazoles appeared to be different from that of 5-(substituted phenyl)- oaji.netmdpi.comnih.govoxadiazoles. tsijournals.com This suggests that the position of the substituted phenyl ring itself is a critical factor. The study also noted that in one category of compounds, the 5-phenyl ring had fixed meta-substituents, while in another, the meta- and para-substituents were varied, indicating that these positions are key for modulating activity. tsijournals.com For 1,3,4-oxadiazole derivatives, it has been observed that the presence of a halogen in the aromatic ring can enhance antibacterial activity.

Influence of Thiol Group Modification (e.g., S-alkylation) on Activity

The thiol (-SH) group at the 2-position of the oxadiazole ring is a critical pharmacophore that can exist in tautomeric equilibrium with its thione (-C=S) form. This group is a key site for chemical modification, most commonly through S-alkylation, to generate a diverse library of derivatives with potentially enhanced biological profiles.

Modification of the thiol group to form S-substituted derivatives has been shown to be a successful strategy for enhancing the antimicrobial and antifungal activities of 1,3,4-oxadiazole compounds. For instance, a study on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496), an analogue of the subject compound, demonstrated that these modifications led to significant antibacterial potential. researchgate.net The synthesized S-substituted derivatives were screened against several Gram-positive and Gram-negative bacteria, with many exhibiting notable activity. researchgate.net This suggests that the introduction of various alkyl or aralkyl groups to the sulfur atom can modulate the compound's lipophilicity and steric properties, thereby influencing its ability to penetrate bacterial cell walls and interact with intracellular targets.

The following table summarizes the effect of S-substitution on the antimicrobial activity of some 1,3,4-oxadiazole-2-thiol (B52307) derivatives:

| Parent Compound | Modification | Observed Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | S-substitution with various electrophiles | Most compounds exhibited significant antibacterial activity. | researchgate.net |

| 5-((2-Arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | S-substitution with α-halo ketones | Enhanced antimicrobial activity compared to the unsubstituted thiol. | mdpi.com |

Role of Heterocyclic Scaffolds and Hybrid Molecules in Enhancing Potency

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively employed to enhance the biological potency of 1,3,4-oxadiazole derivatives. By incorporating other heterocyclic scaffolds, it is possible to create hybrid molecules that may exhibit synergistic or additive effects, broader spectra of activity, or improved pharmacokinetic properties.

For example, the fusion of a 1,3,4-oxadiazole ring with a 1,2,4-triazole (B32235) moiety has been explored. A study detailed the synthesis of hybrid compounds containing both 1,3,4-oxadiazole and 1,2,4-triazole rings, which were then evaluated for their biological activities. researchgate.net Such hybrid molecules can potentially interact with multiple biological targets or have a modified mode of action compared to the individual heterocyclic components.

In another instance, the combination of a 1,3,4-oxadiazole-2-thione with a thiazolidinone ring resulted in compounds with notable biological profiles. nih.gov The rationale for this approach is that each heterocyclic system contributes its own specific biological activity, and their combination in a single molecule can lead to a more potent therapeutic agent. This approach of creating hybrid molecules offers a promising avenue for the development of novel derivatives of this compound with enhanced pharmacological properties.

Stereochemical Considerations and Tautomerism in Biological Recognition

The three-dimensional arrangement of atoms in a molecule (stereochemistry) and the existence of readily interconvertible structural isomers (tautomerism) are fundamental aspects that can profoundly influence biological activity. For this compound, the key consideration is the thiol-thione tautomerism.

The 2-thiol group of the 1,3,4-oxadiazole ring can exist in two tautomeric forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, which has a thiocarbonyl (C=S) group with the proton on a ring nitrogen atom. jchemrev.comnih.gov This equilibrium is significant because the two forms have different hydrogen bonding capabilities and three-dimensional shapes, which can affect how the molecule interacts with a biological receptor or enzyme active site. nih.gov

Evidence from various spectroscopic methods confirms the existence of this tautomeric equilibrium. nih.gov The predominance of one tautomer over the other can be influenced by factors such as the solvent and the solid-state packing forces. The ability of the molecule to readily interconvert between these two forms may be crucial for its biological activity, as one form might be favored for transport across cell membranes while the other is preferred for binding to the target site. The thiol form, for example, can act as a hydrogen bond donor through the -SH group, while the thione form can act as a hydrogen bond acceptor via the C=S group. This versatility in intermolecular interactions is a key feature in the biological recognition of these molecules.

Computational Chemistry and in Silico Research Methodologies

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

Molecular docking studies have been performed to investigate the interaction of 1,3,4-oxadiazole (B1194373) derivatives with several key biological targets.

Cyclooxygenase (COX-1 and COX-2): The 1,3,4-oxadiazole scaffold is a known feature in many selective COX-2 inhibitors. nih.gov Docking studies on a close derivative, N-(((5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide, revealed effective binding within the active site of the COX-2 enzyme. researchgate.net A key interaction observed is a hydrogen bond between an oxygen atom of the oxadiazole ring and the hydroxyl group of the amino acid residue Tyr 1457. researchgate.net In general, oxadiazole derivatives bind within the COX active site, stabilized by van der Waals forces and hydrogen bonding. mdpi.com

α-Glucosidase: Inhibition of α-glucosidase is a key strategy for managing type II diabetes. nih.gov Molecular docking studies demonstrate that 1,3,4-oxadiazole-2-thiol (B52307) derivatives can be accommodated within the active pocket of α-glucosidase. nih.govresearchgate.net The interactions often involve hydrogen bonding with crucial catalytic residues such as ASP (aspartic acid), GLU (glutamic acid), and HIS (histidine), which is vital for their inhibitory activity. rasayanjournal.co.in

Peroxisome Proliferator-Activated Receptor alpha (PPARα): PPARs are nuclear receptors involved in metabolism, and their ligands can be used to treat metabolic diseases. Virtual screening has identified oxadiazole-containing compounds as potential PPARα agonists. nih.gov Molecular modeling suggests that these compounds can bind to key amino acid residues required for PPARα activation, such as Tyr501, His447, and Ser317. nih.gov

Thymidine Phosphorylase (TP): TP is an enzyme that plays a role in tumor angiogenesis, making it a target for anticancer drug development. edgccjournal.orgnih.gov Molecular docking of 1,3,4-oxadiazole-2-thione derivatives has shown that they can bind to the enzyme's active site, interacting with key residues like His85 and Ser186, which is consistent with their observed inhibitory activity.

Table 1: Summary of Ligand-Protein Interactions for 1,3,4-Oxadiazole Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| COX-2 | Tyr 1457, Arg 513 | Hydrogen Bonding |

| α-Glucosidase | ASP, GLU, HIS | Hydrogen Bonding |

| PPARα | Tyr501, His447, Ser317 | Hydrogen Bonding |

| Thymidine Phosphorylase | His85, Ser186 | Hydrogen Bonding |

The binding affinity of a ligand to its target protein is quantified by the binding free energy, often expressed in kcal/mol. Lower energy values indicate a more stable and favorable interaction.

For a derivative of the title compound, N-(((5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide, a binding energy of -14.0228 kcal/mol with the COX-2 enzyme has been calculated, indicating a strong and stable complex. researchgate.net Studies on other series of 1,3,4-oxadiazole derivatives have shown binding free energies for complexes with COX-1 ranging from −7.1 to −11.2 kcal/mol and for complexes with COX-2 from −10.3 to −12.9 kcal/mol. mdpi.com In studies against α-glucosidase, various 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) derivatives have demonstrated potent inhibitory activity, which is supported by favorable docking scores. nih.govresearchgate.net

Table 2: Predicted Binding Free Energies for 1,3,4-Oxadiazole Derivatives

| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |

|---|---|---|---|---|

| 3-Bromophenyl-oxadiazole derivative | COX-2 | -14.02 | Celecoxib | -9.45 |

| Phenyl-oxadiazole derivatives | COX-1 | -7.1 to -11.2 | Ibuprofen | - |

| Phenyl-oxadiazole derivatives | COX-2 | -10.3 to -12.9 | Celecoxib | - |

| Phenyl-oxadiazole-thiol derivatives | α-Glucosidase | - | Acarbose | - |

| Indanone Derivatives | Thymidine Phosphorylase | -7.50 | 7-Deazaxanthine | - |

Molecular Dynamics (MD) Simulations for Complex Stability Assessment

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. nih.gov MD simulations are performed on the docked poses to confirm the stability of the ligand within the binding pocket. nih.gov For 1,3,4-oxadiazole derivatives, simulations often run for periods such as 50 nanoseconds. nih.gov Key parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein are analyzed. A stable RMSD value over the course of the simulation suggests that the ligand does not diffuse away from the binding site and maintains its binding mode. Furthermore, MD simulations can confirm the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, that were predicted by docking studies. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Aromaticity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the structural, electronic, and optical properties of molecules. researchgate.net For the closely related compound 5-phenyl-1,3,4-oxadiazole-2-thiol, DFT calculations have been used to analyze its electronic structure. researchgate.netscilit.com

These studies focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical factors that influence the molecule's reactivity and electronic properties. scilit.com Analysis has shown that the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the 1,3,4-oxadiazole ring. The HOMO-LUMO energy gap provides information about the chemical stability of the molecule; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Drug Discovery Research

In silico ADMET prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic and safety profiles of a compound, helping to reduce late-stage failures. researchgate.net For various 1,3,4-oxadiazole derivatives, computational tools have been used to predict their drug-likeness and ADMET properties. nih.govjaptronline.comresearchgate.net

These predictions often begin with an assessment of Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. nih.gov Generally, 1,3,4-oxadiazole derivatives show good compliance with this rule. nih.govjaptronline.com Detailed ADMET parameters are then calculated to predict the compound's behavior in the body.

Table 3: Predicted ADMET Properties for 1,3,4-Oxadiazole Derivatives

| Property | Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | >70% | Good absorption from the gut |

| Caco-2 Permeability | Moderate to High | Good potential for intestinal absorption | |

| P-glycoprotein Substrate | Predicted as non-substrate | Less likely to be affected by efflux pumps | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Variable ability to cross into the central nervous system |

| Plasma Protein Binding (PPB) | High | May have a longer duration of action | |

| Metabolism | CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions | |

| Toxicity | AMES Test | Predicted as non-mutagenic | Low risk of causing genetic mutations |

| Hepatotoxicity | Predicted as non-toxic | Low risk of causing liver damage |

Future Research Directions and Translational Potential

Exploration of Novel Hybrid Molecules Incorporating the 1,3,4-Oxadiazole-2-thiol (B52307) Scaffold

A prominent strategy in modern drug design is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single entity with potentially enhanced affinity, greater efficacy, or a novel mechanism of action. nih.gov The 1,3,4-oxadiazole-2-thiol scaffold is an ideal candidate for this molecular hybridization approach. researchgate.net Future research will focus on designing and synthesizing novel hybrids that combine the 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol moiety with other biologically active heterocyclic systems.

For example, studies have shown that hybrids incorporating 1,3,4-oxadiazole (B1194373) with moieties such as thiazolidinedione, benzothiazole, and thiadiazole exhibit significant biological activities. researchgate.netrsc.orgresearchgate.net Researchers have synthesized and evaluated various hybrid molecules, demonstrating their potential against a range of diseases. The goal is to develop synergistic compounds where the combined structure is more potent than the individual components.

Table 1: Examples of Hybrid Molecules Based on the 1,3,4-Oxadiazole Scaffold and Their Biological Activities

| Hybrid Scaffold | Target Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Thiazolidinedione-1,3,4-oxadiazole | Antidiabetic | Potent inhibition of α-amylase and α-glucosidase enzymes; select compounds lowered glucose levels in Drosophila. | nih.govrsc.org |

| Piperazinyl Benzothiazole/Benzoxazole-1,3,4-oxadiazole | Anticancer | Displayed significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2). | researchgate.net |

| Thiadiazole-1,3,4-oxadiazole | Anticancer | Certain derivatives incorporated with a thiadiazole ring have demonstrated significant anti-cancer activity. | researchgate.net |

Future work in this area will involve expanding the library of hybrid molecules by exploring linkages with other pharmacologically relevant scaffolds to target a broader spectrum of diseases.

Advanced Mechanistic Elucidation of Biological Pathways

While various 1,3,4-oxadiazole derivatives have demonstrated potent biological effects, a deeper understanding of their precise mechanisms of action is crucial for their translational potential. nih.gov For this compound and its future derivatives, it is imperative to move beyond preliminary screening and elucidate the specific molecular targets and biological pathways they modulate.

Research has indicated that the anticancer effects of some 1,3,4-oxadiazole compounds are achieved through the inhibition of various enzymes and growth factors critical to cancer cell proliferation, such as tyrosine kinases, histone deacetylases (HDACs), and topoisomerase II. nih.govresearchgate.net For instance, certain derivatives have been identified as potent and selective inhibitors of HDAC enzymes. nih.gov In the context of antibacterial action, other analogs have been designed as inhibitors of the GlmS receptor protein. niscpr.res.in

Future investigations should employ advanced methodologies such as:

Proteomics and Genomics: To identify protein binding partners and changes in gene expression in response to compound treatment.

Enzymatic Assays: To quantify the inhibitory activity against specific, purified enzymes that are implicated in disease pathology.

Cell-Based Pathway Analysis: To understand how the compound affects signaling cascades within the cell.

Pinpointing the exact mechanism will enable the development of more selective drugs with potentially fewer off-target effects and provide a stronger rationale for their clinical development.

Rational Drug Design Approaches Based on SAR and Computational Findings

The future development of potent drug candidates from the this compound scaffold will heavily rely on rational drug design. This approach integrates computational chemistry with medicinal chemistry to predict how structural modifications will affect biological activity. Key components of this strategy include Structure-Activity Relationship (SAR) studies and computational modeling.

SAR studies involve synthesizing a series of analogs of the lead compound and evaluating how changes in their structure affect their biological potency. For the 1,3,4-oxadiazole-2-thiol core, SAR studies can explore modifications at several positions:

The Phenyl Ring: Investigating the effect of the position and nature of substituents (e.g., replacing the bromo group with other halogens or electron-donating/withdrawing groups).

The Thiol Group: Creating derivatives through S-alkylation or S-acylation to explore how these changes impact target binding and pharmacokinetic properties. researchgate.net

Computational tools like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting how these new analogs will interact with their biological targets. nih.govrsc.org These in-silico methods can prioritize which compounds to synthesize, saving time and resources. By correlating computational predictions with experimental results, a robust model can be built to guide the design of molecules with optimized potency and selectivity. eurekaselect.com

Scalability and Industrial Considerations for Synthetic Methodologies in Research

For any promising compound to transition from a laboratory curiosity to a viable therapeutic agent, its synthesis must be scalable, cost-effective, and environmentally sustainable. openmedicinalchemistryjournal.com The primary synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic solution. nih.govjchemrev.comresearchgate.net

While this method is well-established, future research must focus on optimizing it for industrial-scale production. ijpca.org Key considerations include:

Yield Optimization: Exploring different catalysts, solvents, and reaction conditions (e.g., microwave-assisted synthesis) to maximize product yield and reduce reaction times. openmedicinalchemistryjournal.comijpca.org

Cost-Effectiveness: Utilizing inexpensive and readily available starting materials and reagents. jchemrev.com

Green Chemistry: Developing synthetic protocols that minimize the use of hazardous solvents and reagents and reduce waste generation.

Process Safety: Ensuring the synthetic route is safe to operate on a large scale.

Researchers have already explored alternative reagents and approaches, such as using 1,3-dibromo-5,5-dimethylhydantoin (B127087) as an efficient oxidizing agent for related oxadiazole syntheses, noting its applicability for large-scale production. nih.gov The development of efficient, high-yield, and robust synthetic methodologies is a critical step in the translational pathway of this compound. openmedicinalchemistryjournal.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol, and how are intermediates characterized?

The synthesis typically involves cyclization of thiosemicarbazides or nucleophilic substitution reactions. For example, cyclization of a hydrazide intermediate with carbon disulfide under basic conditions yields the oxadiazole-thiol core. Key intermediates are characterized via IR spectroscopy (to confirm –SH and C=N/C–Br stretches at ~2500 cm⁻¹ and 1600–1650 cm⁻¹, respectively) and ¹H-NMR (to verify aromatic proton integration and bromophenyl substituent position) . Elemental analysis ensures purity (>95%) .

Q. How is crystallographic data used to confirm the molecular structure of oxadiazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides bond lengths and angles critical for structural validation. For example, in analogous bromophenyl-oxadiazole systems, the oxadiazole ring shows planarity (mean deviation <0.02 Å), with Br–C bond lengths of ~1.89 Å and C–S bonds of ~1.68 Å. Triclinic or monoclinic crystal systems (e.g., space group P1) are common, with unit cell parameters such as a = 7.43 Å, b = 7.60 Å, c = 22.19 Å .

Q. What spectroscopic techniques resolve tautomeric equilibria (thiol vs. thione) in oxadiazole-thiol systems?

¹³C-NMR and UV-Vis spectroscopy distinguish tautomers. The thione form exhibits a downfield ¹³C signal (~170 ppm for C=S) versus ~160 ppm for C–SH. UV-Vis absorption at ~280 nm (thiol) versus ~320 nm (thione) further confirms tautomerism .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in oxadiazole-thiol synthesis?

Solvent polarity and catalyst choice significantly impact yields. For example, using DMF as a solvent with DIC (N,N'-diisopropylcarbodiimide) as a coupling agent enhances cyclization efficiency (yields >70% vs. <50% in THF). Temperature control (60–80°C) minimizes side reactions like oxidation of the –SH group .

Q. What strategies address conflicting spectral data in structural elucidation?

Discrepancies in NMR integration (e.g., unexpected aromatic proton splitting) may arise from rotational isomers or impurities. 2D-NMR (COSY, HSQC) resolves coupling patterns, while mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 273.95 for C₈H₅BrN₂OS) .

Q. How does the 3-bromophenyl substituent influence biological activity compared to 4-bromophenyl analogs?

Substituent position affects steric and electronic interactions. The 3-bromo derivative exhibits enhanced antimicrobial activity (MIC ~8 µg/mL against S. aureus) due to improved membrane penetration, whereas 4-bromo analogs show higher enzyme inhibition (e.g., COX-2 IC₅₀ ~12 µM) due to planar binding geometry .

Q. What mechanistic insights explain the anticancer activity of bromophenyl-oxadiazole derivatives?

These compounds induce apoptosis via ROS-mediated mitochondrial dysfunction . In vitro studies show upregulation of caspase-3 (2.5-fold) and PARP cleavage in HeLa cells. The –SH group enhances thiol-redox interactions, while the bromine atom stabilizes DNA intercalation .

Methodological Notes

- Synthesis Optimization: Use anhydrous conditions to prevent hydrolysis of intermediates.

- Biological Assays: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate cytotoxicity via MTT assays .

- Computational Support: DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.